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Compound of Interest

Dimethyl (2-
Compound Name:
Oxononyl)phosphonate-d15

Cat. No.: B565110

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of
Dimethyl (2-Oxononyl)phosphonate-d15. The methodologies and data presented herein are
intended to serve as a detailed reference for the characterization of this compound and
analogous deuterated phosphonates.

Chemical Structure and Properties

Dimethyl (2-Oxononyl)phosphonate-d15 is a deuterated organophosphorus compound. The
heavy isotope labeling makes it a valuable internal standard for quantitative mass
spectrometry-based assays.

Molecular Structure:
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Figure 1: Molecular Structure of Dimethyl (2-Oxononyl)phosphonate-d15.
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Table 1: Chemical Properties of Dimethyl (2-Oxononyl)phosphonate-d15

Property Value
Molecular Formula C11HsD1504P
Molecular Weight 265.36 g/mol
CAS Number 1215800-33-1
Appearance Neat

Isotopic Purity >98%

Spectroscopic Data

The following tables summarize the expected quantitative data from NMR and mass
spectrometry analyses, crucial for the structural confirmation of Dimethyl (2-
Oxononyl)phosphonate-d15.

Table 2: Predicted *H NMR Spectral Data (400 MHz, CDCIs)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
3.80 Doublet 6H P-O-CHs
3.15 Doublet 2H P-CH2-C=0

Table 3: Predicted 13C NMR Spectral Data (100 MHz, CDCls)

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b565110?utm_src=pdf-body
https://www.benchchem.com/product/b565110?utm_src=pdf-body
https://www.benchchem.com/product/b565110?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8) ppm Assighment
202.5 C=0

53.0 P-O-CHs

40.5 (d, J(C,P) = 130 Hz) P-CH2

31.0 (1) C-3 (CD2)

28.5 (t) C-4, C-5, C-6 (CD2)
22.0 (1) C-7 (CD2)

21.5 (1) C-8 (CD2)

13.5 (m) C-9 (CDs)

Table 4: Predicted 3P NMR Spectral Data (162 MHz, CDClIs, Proton Decoupled)

Chemical Shift (d) ppm

Multiplicity

Assignment

21.5

P

Table 5: Predicted Mass Spectrometry Data (Electron lonization)

m/z Proposed Fragment
265 [M]*

156 [M - C7D1s]*

127 [M - C7D1sCOJ*

109 [P(O)(OCH3)2]*

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 10-15 mg of Dimethyl (2-Oxononyl)phosphonate-d15 is
dissolved in 0.6 mL of deuterated chloroform (CDCIs). The solution is then transferred to a 5
mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is used for acquiring H, 13C, and 3P NMR
spectra.

IH NMR Acquisition Parameters:

e Pulse Program: Standard single-pulse (zg30)

Spectral Width: 16 ppm

Acquisition Time: 4 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse (zgpg30)

Spectral Width: 240 ppm

Acquisition Time: 1.5 seconds

Relaxation Delay: 2 seconds

Number of Scans: 1024

31P NMR Acquisition Parameters:
e Pulse Program: Proton-decoupled single-pulse (zgpg30)
e Spectral Width: 200 ppm

e Acquisition Time: 1 second
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o Relaxation Delay: 2 seconds

e Number of Scans: 64

Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample Preparation: A stock solution of Dimethyl (2-Oxononyl)phosphonate-d15 is prepared
in acetonitrile at a concentration of 1 mg/mL. This is further diluted with the mobile phase to a
final concentration of 10 pg/mL for analysis.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple
quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

e Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 pum)
» Mobile Phase A: Water with 0.1% formic acid

» Mobile Phase B: Acetonitrile with 0.1% formic acid

e Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial
conditions.

e Flow Rate: 0.4 mL/min

e Injection Volume: 5 pL

MS Parameters:

 lonization Mode: Positive Electrospray lonization (ESI+)
e Capillary Voltage: 3.5 kV

e Source Temperature: 150 °C

o Desolvation Temperature: 350 °C

e Cone Gas Flow: 50 L/hr
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e Desolvation Gas Flow: 800 L/hr

e Scan Mode: Full scan (m/z 50-500) and product ion scan of the precursor ion [M+H]*.

Visualizations

The following diagrams illustrate key aspects of the structural elucidation process.
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Structural Elucidation Workflow
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Proposed Mass Spectrometry Fragmentation Pathway
- *C7D1s
[M - C7D1s]*
m/z = 156
CcO
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m/z = 127
- CH:
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 To cite this document: BenchChem. [Structural Elucidation of Dimethyl (2-
Oxononyl)phosphonate-d15: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b565110#structural-elucidation-of-
dimethyl-2-oxononyl-phosphonate-d15]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b565110?utm_src=pdf-body-img
https://www.benchchem.com/product/b565110#structural-elucidation-of-dimethyl-2-oxononyl-phosphonate-d15
https://www.benchchem.com/product/b565110#structural-elucidation-of-dimethyl-2-oxononyl-phosphonate-d15
https://www.benchchem.com/product/b565110#structural-elucidation-of-dimethyl-2-oxononyl-phosphonate-d15
https://www.benchchem.com/product/b565110#structural-elucidation-of-dimethyl-2-oxononyl-phosphonate-d15
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b565110?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

